molecular formula C21H14N2O4 B2994402 N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide CAS No. 683235-36-1

N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide

Cat. No.: B2994402
CAS No.: 683235-36-1
M. Wt: 358.353
InChI Key: JYWCKUMLSLDOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide is a compound characterized by the presence of an isoindoline-1,3-dione moiety and a phenoxybenzamide group.

Chemical Reactions Analysis

N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide involves its interaction with molecular targets and pathways within biological systems. The compound’s isoindoline-1,3-dione moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide can be compared with other similar compounds, such as:

    Thalidomide: Known for its immunomodulatory and antiangiogenic properties.

    Lenalidomide: Exhibits antitumor effects and is used in the treatment of multiple myeloma.

    Pomalidomide: Similar to lenalidomide, with additional properties that enhance its therapeutic potential. The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activities, which may differ from those of the aforementioned compounds.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-19(22-14-8-11-17-18(12-14)21(26)23-20(17)25)13-6-9-16(10-7-13)27-15-4-2-1-3-5-15/h1-12H,(H,22,24)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWCKUMLSLDOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.